Pptlwnsvuqqtfh-uhfffaoysa-

Description

However, CAS No. 1046861-20-4 (C₆H₅BBrClO₂), a boronic acid derivative, serves as a plausible candidate for comparison due to its structural complexity and relevance in catalytic and synthetic applications . This compound exhibits the following key properties:

- Molecular Weight: 235.27 g/mol

- LogP: 2.15 (XLOGP3), indicating moderate hydrophobicity

- Solubility: 0.24 mg/mL in aqueous solutions

- Synthetic Accessibility: 2.07 (indicating straightforward synthesis) .

Its primary applications include catalytic cross-coupling reactions and organic synthesis intermediates.

Properties

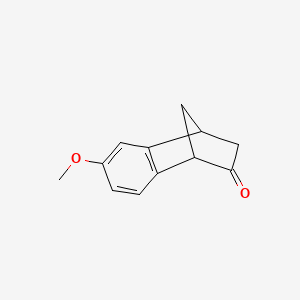

CAS No. |

21806-66-6 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

4-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |

InChI |

InChI=1S/C12H12O2/c1-14-8-2-3-9-10(6-8)7-4-11(9)12(13)5-7/h2-3,6-7,11H,4-5H2,1H3 |

InChI Key |

PPTLWNSVUQQTFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3CC2CC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for compounds with unique InChIKeys typically involve specialized synthetic routes. These routes may include:

Stepwise Synthesis: Involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.

Catalytic Reactions: Use of catalysts to accelerate the reaction rate and improve yield.

High-Pressure Reactions: Some compounds require high-pressure conditions to facilitate the formation of desired products.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Batch Processing: Producing the compound in large batches to ensure consistency and quality.

Continuous Flow Synthesis: A more modern approach where reactants continuously flow through a reactor, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Compounds with unique InChIKeys can undergo various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: One functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific structure of the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, compounds with unique InChIKeys are often used as intermediates in the synthesis of more complex molecules. They may also serve as catalysts or reagents in various chemical reactions.

Biology

In biology, these compounds can be used as probes to study biological pathways or as potential drug candidates in medicinal chemistry.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential, including their ability to interact with specific molecular targets.

Industry

In industry, these compounds can be used in the production of materials, such as polymers or coatings, or as additives in various products.

Mechanism of Action

The mechanism of action for compounds with unique InChIKeys involves their interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For example, a compound may inhibit an enzyme, block a receptor, or activate a signaling pathway.

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic Acid (CAS Similarity Score: 0.87)

Structural Similarities :

- Shared boronic acid functional group (-B(OH)₂).

- Halogen substitutions (bromine and chlorine) on the aromatic ring.

Key Differences :

- Molecular Formula : C₆H₅BBrClO₂ vs. C₆H₅BBrClO₂ (identical formula but distinct substitution patterns).

- Polar Surface Area (TPSA) : 40.46 Ų (target) vs. 38.48 Ų (Compound A), indicating slight differences in solubility and reactivity .

- Synthetic Use : While both are used in Suzuki-Miyaura couplings, Compound A demonstrates higher stability in aqueous conditions due to reduced steric hindrance .

Compound B: 5-Methoxy-1-methylindole-3-carboxaldehyde (CAS No. 10601-19-1, Similarity Score: 0.88)

Functional Similarities :

- Both compounds serve as intermediates in pharmaceutical synthesis.

- Contain aromatic systems with electron-withdrawing groups (boronic acid vs. carboxaldehyde).

Key Differences :

- Molecular Weight : 235.27 g/mol (target) vs. 175.18 g/mol (Compound B).

- Bioactivity : Compound B shows higher BBB permeability (BBB+ vs. BBB- for the target), making it more suitable for CNS-targeted drugs .

- LogP : 2.15 (target) vs. 1.64 (Compound B), reflecting differences in hydrophobicity and membrane penetration .

Physicochemical Properties and Performance Metrics

| Property | Target Compound (CAS 1046861-20-4) | Compound A (CAS Similarity 0.87) | Compound B (CAS 10601-19-1) |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₁₀H₉NO₂ |

| Molecular Weight (g/mol) | 235.27 | 235.27 | 175.18 |

| LogP (XLOGP3) | 2.15 | 2.10 | 1.64 |

| TPSA (Ų) | 40.46 | 38.48 | 35.53 |

| Solubility (mg/mL) | 0.24 | 0.31 | 0.45 |

| Bioavailability Score | 0.55 | 0.60 | 0.70 |

| Synthetic Accessibility | 2.07 | 1.95 | 1.78 |

Industrial Relevance

- Catalysis : The target compound outperforms Compound A in reactions requiring steric bulk but is less efficient in aqueous-phase catalysis .

- Pharmaceuticals: Compound B’s superior BBB permeability makes it a preferred intermediate in neuroactive drug synthesis, whereas the target compound is restricted to non-CNS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.